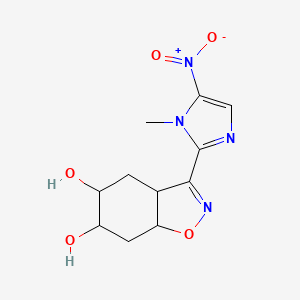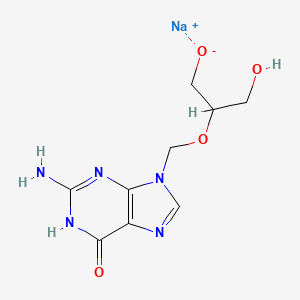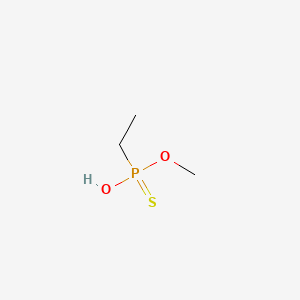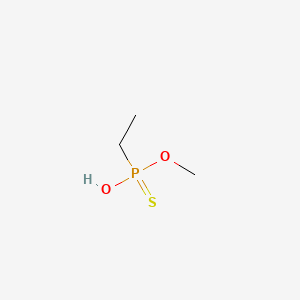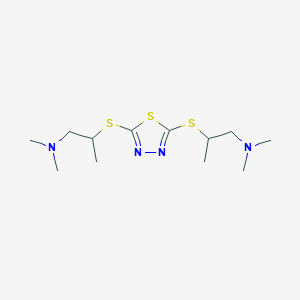
Nicotinic acid, pentyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions: Nicotinic acid, pentyl ester can be synthesized through the esterification of nicotinic acid with pentanol. This reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester product.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.
化学反应分析
Types of Reactions: Nicotinic acid, pentyl ester undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the ester can be hydrolyzed back to nicotinic acid and pentanol.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Transesterification: The ester can undergo transesterification reactions with other alcohols to form different esters.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride or other reducing agents.
Transesterification: Alcohols and acid or base catalysts.
Major Products Formed:
Hydrolysis: Nicotinic acid and pentanol.
Reduction: Nicotinic acid and pentanol.
Transesterification: Different esters depending on the alcohol used.
科学研究应用
Nicotinic acid, pentyl ester has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other nicotinic acid derivatives.
Biology: Studied for its potential role in cellular metabolism and as a model compound for studying ester hydrolysis.
Medicine: Investigated for its potential therapeutic effects, including its role in lipid metabolism and cardiovascular health.
Industry: Used in the formulation of cosmetic products and as a flavoring agent in the food industry.
作用机制
The mechanism of action of nicotinic acid, pentyl ester involves its hydrolysis to release nicotinic acid, which is an active form of vitamin B3. Nicotinic acid exerts its effects by acting on specific receptors and pathways involved in lipid metabolism, including the inhibition of diacylglycerol acyltransferase-2, which reduces triglyceride synthesis and increases high-density lipoprotein levels .
Similar Compounds:
Methyl nicotinate: An ester of nicotinic acid and methanol, used for its vasodilatory effects.
Ethyl nicotinate: An ester of nicotinic acid and ethanol, with similar applications to methyl nicotinate.
Benzyl nicotinate: An ester of nicotinic acid and benzyl alcohol, used in topical formulations for its rubefacient properties.
Uniqueness: this compound is unique due to its longer alkyl chain, which may influence its solubility, bioavailability, and interaction with biological membranes compared to shorter-chain esters like methyl and ethyl nicotinate.
属性
| 49558-04-5 | |
分子式 |
C11H15NO2 |
分子量 |
193.24 g/mol |
IUPAC 名称 |
pentyl pyridine-3-carboxylate |
InChI |
InChI=1S/C11H15NO2/c1-2-3-4-8-14-11(13)10-6-5-7-12-9-10/h5-7,9H,2-4,8H2,1H3 |
InChI 键 |
SYIRQWIOOCVBTC-UHFFFAOYSA-N |
规范 SMILES |
CCCCCOC(=O)C1=CN=CC=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




